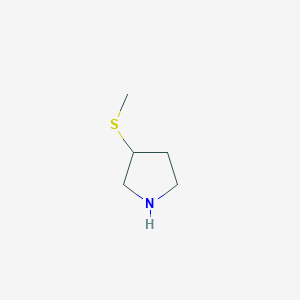

3-(Méthylthio)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Methylthio)pyrrolidine, also known as 3-MTP, is a heterocyclic organic compound. It has a molecular formula of C6H13NS and is widely used in various scientific experiments. The compound has a molecular weight of 117.22 .

Synthesis Analysis

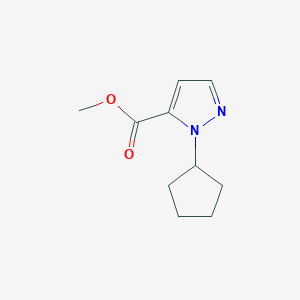

Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols . The reaction system provides several types of pyrrolidines and piperidines in very good yields .

Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen-containing ring . The presence of the nitrogen atom contributes to the polarity of the molecules, producing a dipole moment and a marked polar surface area . The pyrrolidine nucleus with that of carbocyclic cyclopentane and aromatic pyrrole .

Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions. For instance, readily available and stable O-benzoylhydroxylamines can act as alkyl nitrene precursors, providing various pyrrolidines in very good yields . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .

Physical and Chemical Properties Analysis

3-(Methylthio)pyrrolidine has a molecular weight of 117.22 . It is a liquid in its physical form .

Applications De Recherche Scientifique

- 3-(Méthylthio)pyrrolidine présente une activité antioxydante due à sa partie contenant du soufre. Il peut piéger les radicaux libres et protéger les cellules des dommages oxydatifs. Des chercheurs ont exploré son potentiel dans la prévention des maladies liées au stress oxydatif .

- Des études suggèrent que This compound possède des propriétés anti-inflammatoires. Il peut moduler les voies inflammatoires et réduire l'inflammation dans divers tissus. Des recherches supplémentaires sont en cours pour comprendre ses mécanismes .

- Le composé a démontré des effets antibactériens et antifongiques. Des chercheurs ont étudié son potentiel en tant qu'agent antimicrobien novateur contre les bactéries et les champignons pathogènes .

- This compound s'est avéré prometteur comme agent antiparasitaire. Il peut inhiber la croissance des parasites et des helminthes, ce qui le rend pertinent pour les infections parasitaires .

- Certaines études indiquent que This compound pourrait influencer les systèmes de neurotransmetteurs. Ses effets neuropharmacologiques sont explorés pour des applications thérapeutiques potentielles dans les troubles neurologiques .

- Des chercheurs ont étudié les effets protecteurs de This compound sur divers organes, y compris le foie, les reins et le cœur. Il peut atténuer les dommages causés par le stress oxydatif ou l'inflammation .

Propriétés antioxydantes

Effets anti-inflammatoires

Activité antibactérienne et antifongique

Propriétés antiparasitaires et anthelminthiques

Applications neuropharmacologiques

Effets protecteurs d'organes

Mécanisme D'action

Target of Action

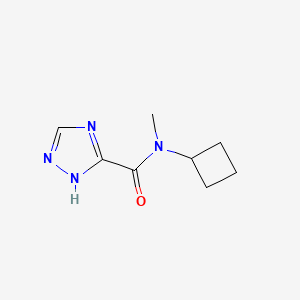

Pyrrolidine derivatives are known to interact with a wide range of biological targets, contributing to their diverse therapeutic potential .

Mode of Action

Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties may influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

A study on the biosynthetic pathway of tetramate bripiodionen, a compound bearing a 3-(2h-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton, might provide some insights into the potential pathways influenced by pyrrolidine derivatives .

Pharmacokinetics

The challenge was overcome by the discovery of a novel 3(S)-thiomethyl pyrrolidine analog, suggesting that modifications to the pyrrolidine structure can improve its pharmacokinetic properties .

Result of Action

Pyrrolidine derivatives have been associated with a variety of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis effects .

Action Environment

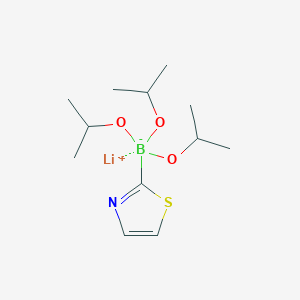

The selection of boron reagents for suzuki–miyaura coupling, a reaction often used in the synthesis of pyrrolidine derivatives, can be influenced by various factors, suggesting that the environment could potentially impact the action of 3-(methylthio)pyrrolidine .

Safety and Hazards

While specific safety data for 3-(Methylthio)pyrrolidine was not found, it’s important to handle all chemicals with care. Pyrrolidine, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity .

Orientations Futures

Pyrrolidine derivatives, including 3-(Methylthio)pyrrolidine, continue to be of interest in drug discovery due to their wide range of biological activities . They serve as a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

3-methylsulfanylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUWMEUBLIEWGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164666-10-8 |

Source

|

| Record name | 3-(methylsulfanyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2442385.png)

![1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid](/img/structure/B2442387.png)

![4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2442388.png)

![methyl 5-((3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2442393.png)

![1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2442394.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2442400.png)

![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2442404.png)

![3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2442405.png)

![2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2442406.png)

![3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2442407.png)